Sulfure de diisopentyle

Vue d'ensemble

Description

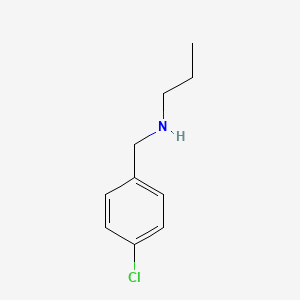

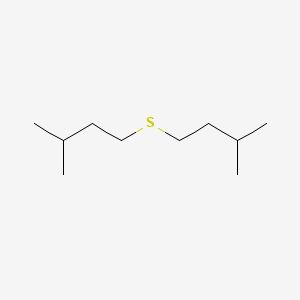

Diisopentyl sulfide, also known as Bis (3-methylbutyl) sulfide or Isoamyl sulfide, is a type of chemical entity . It is a chemical compound with a molecular formula of C₁₀H₂₂S . It is a clear liquid with a mild, sweet odor .

Synthesis Analysis

Diisopentyl sulfide can be synthesized through a process involving an alkyl halide, thiourea, triethylamine, and tetrachloromethane in wet glycerol . The mixture is stirred magnetically at 50 °C for 12-24 hours. Then water is added to the reaction mixture and the reaction is extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of Diisopentyl sulfide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 32 bonds, including 10 non-H bonds, 6 rotatable bonds, and 1 sulfide .Physical And Chemical Properties Analysis

Diisopentyl sulfide is a clear liquid . Its molecular weight is 174.35 daltons . The exact physical and chemical properties such as boiling point, melting point, density, etc., are not available in the search results.Applications De Recherche Scientifique

Applications dans les énergies renouvelables

Le sulfure de diisopentyle, comme d'autres sulfures organiques, peut jouer un rôle dans le développement de systèmes de stockage d'énergie. Les sulfures organiques sont étudiés pour leur potentiel d'utilisation dans les technologies de batterie, en particulier comme composants d'électrolyte dans les batteries au lithium-soufre. Ces batteries sont reconnues pour leur densité énergétique élevée et sont considérées comme une option prometteuse pour les futures solutions de stockage d'énergie renouvelable .

Science environnementale

En science environnementale, le this compound pourrait être utilisé pour étudier les cycles biogéochimiques du soufre. Comprendre le rôle des composés soufrés dans l'environnement est crucial pour répondre à des problèmes comme les pluies acides, la fertilité des sols et la chimie atmosphérique. La recherche dans ce domaine pourrait conduire à de meilleures stratégies de surveillance environnementale et de contrôle de la pollution .

Science des matériaux

Le this compound pourrait trouver des applications en science des matériaux, en particulier dans la synthèse de sulfures métalliques aux propriétés uniques. Les sulfures métalliques sont importants pour la création de semi-conducteurs, de catalyseurs et de matériaux photovoltaïques. L'étude des sulfures organiques peut contribuer au développement de nouveaux matériaux avec des performances améliorées pour diverses applications technologiques .

Chimie analytique

En chimie analytique, le this compound pourrait être utilisé comme étalon en analyse chromatographique pour identifier et quantifier les composés soufrés. Ses propriétés bien définies le rendent adapté à l'utilisation en chromatographie en phase gazeuse et en spectrométrie de masse, aidant à l'analyse de mélanges complexes et d'échantillons environnementaux .

Synthèse et production chimique

Le this compound est pertinent en chimie synthétique, où il peut être utilisé comme réactif ou intermédiaire dans la synthèse d'autres produits chimiques. Il pourrait être impliqué dans la production de produits pharmaceutiques, d'agrochimiques et d'agents aromatisants. La recherche sur sa réactivité et sa transformation pourrait conduire à des voies de synthèse plus efficaces pour divers composés .

Agriculture

En agriculture, les composés soufrés sont essentiels à la croissance des plantes. Le this compound pourrait être utilisé dans des études relatives aux cycles du soufre dans le sol et au rôle du soufre dans la nutrition des plantes. Il peut également avoir des applications potentielles dans le développement d'engrais à base de soufre plus respectueux de l'environnement et plus efficaces .

Safety and Hazards

While specific safety and hazard information for Diisopentyl sulfide is not available in the search results, it’s important to handle all chemical compounds with care, using appropriate safety measures. This includes wearing protective clothing and eye protection, and ensuring good ventilation in the working area .

Orientations Futures

The market for Diisopentyl sulfide has been experiencing steady growth due to several factors. One key trend driving the growth of the market is the increasing demand for personal care and cosmetic products . The growing awareness regarding personal hygiene and cleanliness has also contributed to the market growth . The Asia-Pacific region, in particular, offers lucrative growth opportunities for market players operating in this sector .

Mécanisme D'action

Target of Action

Diisopentyl sulfide primarily targets Palladium (II) . Palladium (II) is a metal extensively used in various industries such as automobile, chemical, and electronic industry . The interaction of Diisopentyl sulfide with Palladium (II) is crucial for the extraction of Palladium (II) from hydrochloric acid media .

Mode of Action

Diisopentyl sulfide interacts with its target, Palladium (II), by forming a 2:1 adduct . This adduct, known as Pd(DIS)2Cl2, is a square-planar complex where Diisopentyl sulfide acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the Diisopentyl sulfide .

Biochemical Pathways

It’s known that sulfur-containing compounds like diisopentyl sulfide can influence thesulfur cycle . The sulfur cycle encompasses a series of complex aerobic and anaerobic transformations of sulfur-containing molecules, influencing biological carbon transfers and other biogeochemical cycles .

Pharmacokinetics

It’s known that diisopentyl sulfide can be used in an extractant for palladium (ii) from hydrochloric acid media . Factors such as Diisopentyl sulfide concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase were studied .

Result of Action

The interaction of Diisopentyl sulfide with Palladium (II) results in the formation of a 2:1 adduct, Pd(DIS)2Cl2 . This adduct is a square-planar complex where Diisopentyl sulfide acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the Diisopentyl sulfide . This interaction is crucial for the extraction of Palladium (II) from hydrochloric acid media .

Action Environment

The action of Diisopentyl sulfide is influenced by various environmental factors. For instance, the extraction of Palladium (II) from hydrochloric acid media using Diisopentyl sulfide is influenced by factors such as Diisopentyl sulfide concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase .

Analyse Biochimique

Biochemical Properties

Diisopentyl sulfide plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes and proteins, including those involved in the sulfur cycle. For instance, diisopentyl sulfide can act as a ligand for certain metal ions, facilitating the formation of metal-sulfur complexes. These interactions are crucial for the catalytic activity of enzymes such as sulfurtransferases and oxidoreductases. The compound’s ability to form stable complexes with metals like palladium has been studied extensively, highlighting its potential in biochemical applications .

Cellular Effects

Diisopentyl sulfide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in sulfur metabolism and oxidative stress responses. Additionally, diisopentyl sulfide can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to environmental changes. Its impact on cellular metabolism includes alterations in the levels of sulfur-containing metabolites, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, diisopentyl sulfide exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that are essential for the catalytic activity of certain enzymes. For example, diisopentyl sulfide acts as a neutral unidentate ligand, coordinating with palladium(II) via the sulfur atom. This interaction is crucial for the formation of stable metal-sulfur complexes, which play a vital role in various biochemical reactions . Additionally, diisopentyl sulfide can influence gene expression by modulating the activity of transcription factors involved in sulfur metabolism and oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisopentyl sulfide can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that diisopentyl sulfide is relatively stable under standard laboratory conditions, with a shelf life of up to two years . Its degradation products can also have significant biochemical effects, necessitating careful monitoring of its stability during experiments. Long-term exposure to diisopentyl sulfide in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time .

Dosage Effects in Animal Models

The effects of diisopentyl sulfide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes. For instance, studies on animal models have shown that high doses of diisopentyl sulfide can induce oxidative stress and disrupt cellular homeostasis . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical responses. Understanding these dosage effects is crucial for determining the safe and effective use of diisopentyl sulfide in biochemical applications.

Metabolic Pathways

Diisopentyl sulfide is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfurtransferases and oxidoreductases, which are essential for the conversion of sulfur-containing compounds. These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism . Additionally, diisopentyl sulfide can modulate the activity of enzymes involved in the detoxification of reactive sulfur species, highlighting its role in maintaining cellular redox balance.

Transport and Distribution

The transport and distribution of diisopentyl sulfide within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments. For example, diisopentyl sulfide can be transported across cell membranes by sulfur transporters, facilitating its distribution within the cell . Additionally, binding proteins can sequester diisopentyl sulfide in specific organelles, influencing its biochemical activity and function.

Subcellular Localization

Diisopentyl sulfide exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, diisopentyl sulfide can localize to the endoplasmic reticulum, where it participates in the formation of disulfide bonds and the regulation of protein folding . Additionally, its localization to mitochondria can influence mitochondrial function and cellular energy metabolism.

Propriétés

IUPAC Name |

3-methyl-1-(3-methylbutylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEWNTJADCWFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060264 | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

544-02-5 | |

| Record name | 1,1′-Thiobis[3-methylbutane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1'-thiobis(3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.